N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-15-8-9-16(19-13-26-20(23-19)10-11-22(25-26)28-2)12-18(15)24-21(27)14-29-17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWBNLHPOXOIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the imidazo[1,2-b]pyridazine core, followed by functionalization to introduce the methoxy, methyl, and phenoxyacetamide groups. Common reagents used in these reactions include various halogenating agents, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality. The reaction conditions are carefully monitored to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Commonly involves the replacement of functional groups to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
Anticancer Activity
Research has indicated that N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide exhibits significant anticancer properties. Preliminary studies have shown that it interacts with specific enzymes and receptors involved in cancer pathways, suggesting its potential as a lead compound in drug discovery.
Case Study: Tumor Growth Inhibition
- In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a substantial reduction in tumor size compared to controls. The compound showed percent growth inhibition (PGI) values exceeding 70% against various cancer cell lines, including those from breast and lung cancers.
| Cell Line | PGI (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated promising anti-inflammatory activity. In vitro studies indicated a reduction in the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This suggests that the compound may have applications in treating inflammatory diseases.
Synthetic Chemistry Applications
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Condensation Reactions : The initial step often involves the condensation of appropriate amines with acid chlorides.
- Functionalization : Subsequent reactions may include oxidation or substitution reactions to introduce methoxy or phenoxy groups.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Mechanism of Action
The mechanism of action of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as kinases. It is believed to inhibit the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways that promote cancer cell growth and survival. This compound has shown efficacy in inducing apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide with structurally and functionally related compounds identified in the evidence.
Structural Analogs with Imidazo[1,2-b]pyridazine Scaffolds
N-[5-({2-[(Cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (Patent: Takeda Pharmaceutical) Key Differences:
- Substituent at imidazopyridazine: Cyclopropylcarbonylamino group vs. methoxy group.
- Terminal group: 1,3-dimethylpyrazole carboxamide vs. phenoxyacetamide. Functional Relevance:
- This compound is explicitly described as a VEGFR inhibitor . The cyclopropylcarbonyl group may enhance hydrophobic interactions with kinase ATP-binding pockets, while the pyrazole carboxamide could improve selectivity.
- The absence of a methoxy group in this analog suggests divergent pharmacokinetic properties compared to the target compound.
N-(5-(6-(2-Fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide (CAS: 1383619-76-8)
- Key Differences :
- Imidazopyridazine substituent: 2-Fluoro-5-methoxyphenyl vs. methoxy group.
- Terminal group: Pivalamide vs. phenoxyacetamide. Functional Relevance:
- The trifluoromethyl and pivalamide groups may confer enhanced metabolic stability and membrane permeability compared to the target compound’s phenoxyacetamide .
Functional Analogs in Kinase Inhibition
- Key Differences :
- Core structure: Ponatinib is a multi-kinase inhibitor based on a pyrido[2,3-d]pyrimidine scaffold, distinct from the imidazopyridazine in the target compound.
- Functional Relevance :
- Ponatinib targets Bcr-Abl and VEGFR, among others . The structural divergence highlights that imidazopyridazine derivatives may offer unique selectivity profiles compared to pyrido[2,3-d]pyrimidines.
Tabulated Comparison of Key Features
*DM: 1,3-Dimethyl-1H-pyrazole-5-carboxamide
Biological Activity
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide, a compound belonging to the imidazo[1,2-b]pyridazine class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N4O2, with a molecular weight of approximately 386.455 g/mol. The compound features a methoxy group at the 6-position of the imidazo[1,2-b]pyridazine ring and is characterized by its unique combination of structural elements that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the imidazo[1,2-b]pyridazine core.
- Introduction of the methoxy group.
- Attachment of the methylphenyl group.
- Incorporation of the phenoxyacetamide moiety.
These reactions require careful selection of conditions to achieve high yields and purity, often utilizing various halogenated compounds and catalysts .
This compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines. For instance, it has shown promising results against human lung cancer cell lines such as A549 and HCC827 through MTS cytotoxicity assays .
- Antimicrobial Properties : Compounds within the imidazo[1,2-b]pyridazine class have been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The unique structural features of this compound may enhance its efficacy against these pathogens .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of related compounds, revealing insights into their potential therapeutic applications:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-Methoxyimidazo[1,2-b]pyridazine | C12H10N4O | Antimycobacterial |
| 6-Methoxyimidazo[1,2-b]pyridazine | C12H10N4O | Antiprotozoal |
| 5-Aminoimidazo[1,2-b]pyridazine | C11H10N4 | CNS Modulator |
These compounds share structural similarities with this compound but exhibit distinct biological profiles due to variations in their functional groups .
Future Directions
The unique features of this compound suggest significant potential for further research. Future studies should focus on:
- Optimization of Structure : Modifying the chemical structure to enhance selectivity and reduce toxicity in normal cells.
- Expanded Biological Testing : Investigating additional cancer types and microbial strains to establish a broader understanding of its efficacy.
Q & A
Q. What are the established synthetic routes for N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Substitution reactions : Alkylation or arylation of the imidazo[1,2-b]pyridazine core under alkaline conditions to introduce methoxy groups and aryl substituents .
- Condensation reactions : Coupling intermediates like 5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline with phenoxyacetic acid derivatives using carbodiimide-based condensing agents (e.g., DCC or EDC) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization (ethanol/water) to achieve >95% purity.
Q. Key factors affecting yield :
Q. How is the compound structurally characterized using crystallographic techniques?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystallization : Slow evaporation of saturated solutions in DMSO/ethanol mixtures to obtain high-quality crystals.
- Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELX programs (e.g., SHELXL for structure refinement) to resolve bond lengths, angles, and torsional parameters. Hydrogen bonding networks and π-π stacking interactions are analyzed using Olex2 or Mercury .
- Validation : R-factor (<0.05) and CCDC deposition (e.g., CCDC 1234567) ensure reproducibility .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) optimize the compound's electronic properties for target binding?
Methodological Answer:
- Parameterization : Geometry optimization using B3LYP/6-31G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- Docking studies : AutoDock Vina or Schrödinger Suite to simulate binding with targets (e.g., kinases or GPCRs). Key metrics include binding energy (ΔG < -8 kcal/mol) and ligand efficiency .
- MD simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-protein complexes in physiological conditions (e.g., solvation with TIP3P water model) .
Q. What strategies resolve discrepancies in biological activity data across independent studies (e.g., IC₅₀ variations)?
Methodological Answer:
Q. How does the compound's regioselectivity in imidazo[1,2-b]pyridazine functionalization impact its pharmacological profile?
Methodological Answer:
- Synthetic control : Employ directing groups (e.g., bromine at C-3) to steer Suzuki-Miyaura couplings toward C-2 or C-6 positions .
- SAR studies : Compare logP (e.g., 2.8 vs. 3.5) and pKa (e.g., 7.4 solubility) of derivatives with substituents at different positions.
- In vitro testing : Assess kinase inhibition (e.g., IC₅₀ for EGFR variants) to correlate regiochemistry with potency .
Q. What analytical techniques validate batch-to-batch consistency in synthesized compounds?
Methodological Answer:
- HPLC-DAD/MS : Use C18 columns (5 µm, 4.6 × 250 mm) with gradient elution (acetonitrile/0.1% formic acid) to confirm purity (>98%) and detect trace impurities .
- NMR spectroscopy : Compare ¹H/¹³C spectra (Bruker 500 MHz) across batches; deviations >0.05 ppm indicate synthetic inconsistencies .
- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
